![molecular formula C18H22N6O4S2 B1428334 N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate CAS No. 1202864-36-5](/img/structure/B1428334.png)
N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate
Overview
Description
“N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate” is a chemical compound with the CAS Number: 1135243-19-4 . It has a molecular weight of 432.53 . The compound is stored in a dry, sealed environment, preferably in a freezer under -20C .
Molecular Structure Analysis
The IUPAC name of the compound is N-{3-oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide . The InChI code is 1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment, preferably in a freezer under -20C .Scientific Research Applications
Synthesis and Characterization
- Heterocyclic Compound Synthesis : Research has been conducted on the synthesis of new heterocycles based on sulfonamide structures, demonstrating the compound's utility in creating biologically active molecules. One study focused on the synthesis and antimicrobial activity of heterocycles based on a sulfonamido pyrazole structure, which could relate to the chemical class of interest (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).
Biological Activities
- Antimicrobial and Anticancer Properties : Sulfonamide derivatives have been explored for their antimicrobial and anticancer activities. For instance, the synthesis of sulfonamidomethane linked heterocycles has shown significant antimicrobial activity against various pathogens and cytotoxic activities against cancer cells (Mukkara Swapna et al., 2013). Another study synthesized derivatives with antiproliferative and anti-HIV activities, highlighting the potential of sulfonamide compounds in cancer therapy (Yaseen A. Al-Soud et al., 2010).
- Antimalarial and COVID-19 Applications : A study investigated antimalarial sulfonamides for potential use against COVID-19, utilizing computational calculations and molecular docking, showing promising antiviral applications (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
Novel Compound Development
- Catalysis and Green Chemistry : Sulfonamide compounds have been used as catalysts in the synthesis of diverse heterocyclic compounds, supporting green chemistry principles by employing aqueous media for reactions (A. Khazaei et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2.H2O/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15;/h1-5,7-8,20H,6,9-13H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURHGMDBQMBSQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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